3,4-Dihydroxybenzaldehyde
CAS No.: 139-85-5
VCID: VC0013553
Molecular Formula: C7H6O3
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde, is a phenolic aldehyde found in various natural sources, including cork stoppers used in wine bottles . It belongs to the class of organic compounds known as hydroxybenzaldehydes, characterized by a benzene ring with an aldehyde group and a hydroxyl group . This compound has a taste described as almond, bitter, and dry . Outside of the human body, it is most highly concentrated in grape wines and vinegars, and it has been detected, though not quantified, in foods such as orange bell peppers, common wheats, and muskmelons . This molecule has diverse biological activities, including antibacterial, antioxidative, and anticancer properties . For instance, it demonstrates activity against methicillin-resistant S. aureus (MRSA) at a concentration of 0.01 µg/ml . It also prevents hexavalent chromium-induced formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and elevates glutathione (GSH) levels in human erythrocytes . 3,4-Dihydroxybenzaldehyde can also be used as a precursor in vanillin synthesis through biotransformation using cell cultures of Capsicum frutescens, a type of chili pepper . Other dihydroxybenzaldehydes include isomers such as 2,4-dihydroxybenzaldehyde . 3,4-Dihydroxybenzaldehyde is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF), with solubility in ethanol reaching approximately 20 mg/ml and approximately 30 mg/ml in DMSO and DMF . |
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CAS No. | 139-85-5 |
Product Name | 3,4-Dihydroxybenzaldehyde |
Molecular Formula | C7H6O3 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | 3,4-dihydroxybenzaldehyde |
Standard InChI | InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H |
Standard InChIKey | IBGBGRVKPALMCQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=O)O)O |
Appearance | Powder |
Synonyms | Protocatechualdehyde; 1,2-Dihydroxy-4-formylbenzene; 3,4-Dihydroxybenzaldehyde; 3,4-Dihydroxybenzenecarbonal; 4-Formyl-1,2-benzenediol; 4-Formyl-1,2-dihydroxybenzene; 4-Formylcatechol; NC 033; NSC 22961; Rancinamycin IV; |
Reference | Jeong JB, Lee SH: Protocatechualdehyde possesses anti-cancer activity through downregulating cyclin D1 and HDAC2 in human colorectal cancer cells. Biochem Biophys Res Commun. 2013 Jan 4;430(1):381-6. doi: 10.1016/j.bbrc.2012.11.018. Epub 2012 Nov 14. [PMID:23159608] Choi J, Jiang X, Jeong JB, Lee SH: Anticancer activity of protocatechualdehyde in human breast cancer cells. J Med Food. 2014 Aug;17(8):842-8. doi: 10.1089/jmf.2013.0159. Epub 2014 Apr 8. [PMID:24712725] |
PubChem Compound | 8768 |
Last Modified | Sep 14 2023 |
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